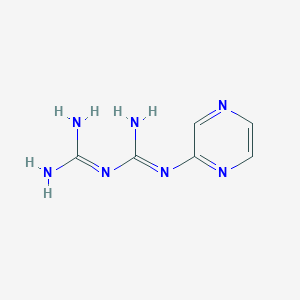
1-(Diaminomethylidene)-2-pyrazin-2-ylguanidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(Diaminomethylidene)-2-pyrazin-2-ylguanidine is a compound that belongs to the class of guanidines It is characterized by the presence of a pyrazine ring attached to a guanidine group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(Diaminomethylidene)-2-pyrazin-2-ylguanidine typically involves the reaction of pyrazine derivatives with guanidine compounds. One common method involves the condensation of pyrazine-2-carboxylic acid with guanidine hydrochloride under acidic conditions. The reaction is usually carried out in a solvent such as ethanol or methanol, and the product is purified through recrystallization.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for large-scale synthesis.
Chemical Reactions Analysis
Types of Reactions: 1-(Diaminomethylidene)-2-pyrazin-2-ylguanidine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the guanidine group can be replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Sodium borohydride in an alcoholic solvent.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed:
Oxidation: Oxidized derivatives of the pyrazine ring.
Reduction: Reduced forms of the guanidine group.
Substitution: Substituted pyrazine derivatives.
Scientific Research Applications
1-(Diaminomethylidene)-2-pyrazin-2-ylguanidine has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and heterocyclic compounds.
Biology: The compound has been studied for its potential antimicrobial and antifungal properties.
Medicine: Research has explored its potential as an anticancer agent due to its ability to inhibit certain enzymes and pathways involved in cancer cell proliferation.
Industry: It is used in the development of new materials and as a catalyst in various chemical reactions.
Mechanism of Action
The mechanism of action of 1-(Diaminomethylidene)-2-pyrazin-2-ylguanidine involves its interaction with specific molecular targets. In biological systems, it can inhibit enzymes such as glycogen phosphorylase, which plays a role in glycogen metabolism. This inhibition can lead to reduced glucose production and has potential applications in diabetes management. Additionally, the compound can induce autophagy in cancer cells, leading to cell death and making it a potential anticancer agent.
Comparison with Similar Compounds
Metformin: Another guanidine derivative used primarily as an antidiabetic agent.
Phenformin: A biguanide compound with similar antidiabetic properties but with higher toxicity.
Buformin: Another biguanide with applications in diabetes treatment.
Uniqueness: 1-(Diaminomethylidene)-2-pyrazin-2-ylguanidine is unique due to its pyrazine ring, which imparts distinct chemical and biological properties. Unlike other guanidine derivatives, this compound has shown potential in both antimicrobial and anticancer research, making it a versatile molecule for various scientific applications.
Properties
CAS No. |
51531-75-0 |
|---|---|
Molecular Formula |
C6H9N7 |
Molecular Weight |
179.18 g/mol |
IUPAC Name |
1-(diaminomethylidene)-2-pyrazin-2-ylguanidine |
InChI |
InChI=1S/C6H9N7/c7-5(8)13-6(9)12-4-3-10-1-2-11-4/h1-3H,(H6,7,8,9,11,12,13) |
InChI Key |
XTMOGLAHOFMQNM-UHFFFAOYSA-N |
Canonical SMILES |
C1=CN=C(C=N1)N=C(N)N=C(N)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![6-Acetyl-8-oxa-6-azabicyclo[3.2.1]octan-7-one](/img/structure/B14655004.png)
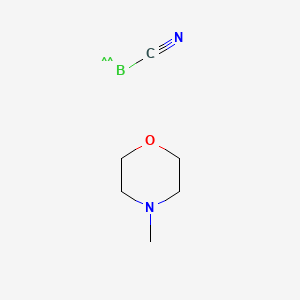
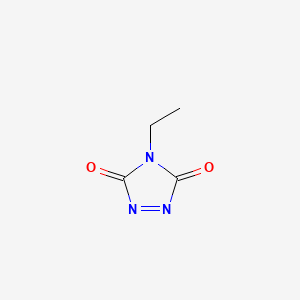

![4-[2-(4-Phenyl-1,3-thiazol-2-yl)hydrazinyl]cyclohexa-3,5-diene-1,2-dione](/img/structure/B14655036.png)

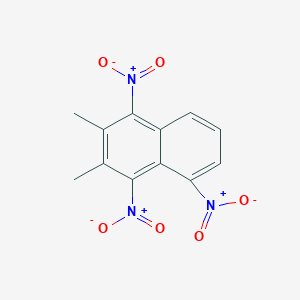

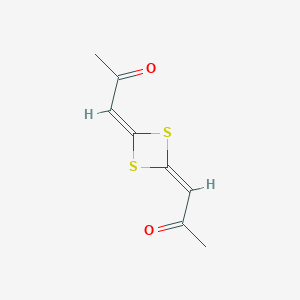
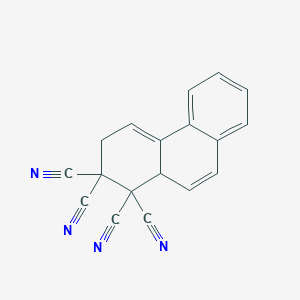
![3-{[(4-Nitrophenyl)sulfanyl]methylidene}-2-benzofuran-1(3H)-one](/img/structure/B14655062.png)

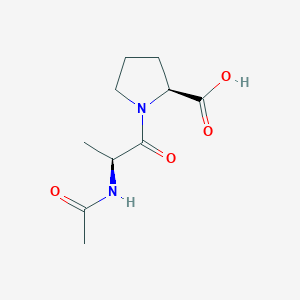
![Ethyl {[1-(piperidin-1-yl)cyclohexyl]methyl}carbamate](/img/structure/B14655085.png)
